2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and parallel solid-phase synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring may lead to the formation of N-oxides, while reduction may yield secondary amines.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound shares a similar piperazine core structure but differs in its additional functional groups.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group and a chlorophenyl group on the piperazine ring. This specific arrangement of functional groups imparts unique chemical reactivity and potential biological activity, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C21H18ClF3N4 |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C21H18ClF3N4/c22-16-7-4-8-17(13-16)28-9-11-29(12-10-28)20-26-18(15-5-2-1-3-6-15)14-19(27-20)21(23,24)25/h1-8,13-14H,9-12H2 |
InChI Key |
MLACDPYTLQZYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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